Product packaging for Methyl 3-iodocyclobutane-1-carboxylate(Cat. No.:)

Methyl 3-iodocyclobutane-1-carboxylate

Cat. No.: B8145707
M. Wt: 240.04 g/mol
InChI Key: WBLNBSDMAHEUBA-UHFFFAOYSA-N
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Description

The Significance of Cyclobutane (B1203170) Derivatives in Contemporary Organic Chemistry

Cyclobutane derivatives, characterized by their four-membered carbocyclic ring, hold a distinct and increasingly important position in contemporary organic chemistry. acs.orgmdpi.comresearchgate.net The inherent ring strain of the cyclobutane moiety, a consequence of deviations from ideal bond angles, imparts unique reactivity and conformational preferences that chemists can strategically exploit. mdpi.com This strain energy facilitates a variety of chemical transformations, including ring-opening, ring-expansion, and rearrangement reactions, providing access to a diverse range of molecular skeletons that would be challenging to assemble through other means. mdpi.com

Beyond their synthetic versatility, cyclobutane scaffolds are of significant interest in medicinal chemistry. wikipedia.org The rigid and three-dimensional nature of the cyclobutane ring allows for precise spatial positioning of substituents, which can be crucial for optimizing interactions with biological targets. wikipedia.org Furthermore, the incorporation of a cyclobutane motif can enhance the metabolic stability of a drug candidate and improve its physicochemical properties. wikipedia.org As a result, cyclobutane derivatives are increasingly being integrated into the design of novel therapeutic agents.

Historical Development and Evolution of Halogenated Cyclobutane Synthesis Methodologies

The synthesis of cyclobutane derivatives has a rich history, with early methods often relying on [2+2] cycloaddition reactions. mdpi.com Over the decades, the synthetic toolbox for constructing these four-membered rings has expanded considerably, with the development of more efficient and stereoselective methodologies. organic-chemistry.org The introduction of halogen atoms onto the cyclobutane core represents a critical advancement, as these functional groups serve as versatile handles for further molecular elaboration.

Historically, the preparation of halogenated cyclobutanes often involved multi-step sequences with varying degrees of efficiency and stereocontrol. However, modern organic synthesis has witnessed the emergence of more sophisticated approaches. These include, but are not limited to:

Direct Halogenation: The direct halogenation of cyclobutane precursors, while seemingly straightforward, often requires careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity.

Ring-Opening of Bicyclobutanes: The strain-release-driven ring-opening of bicyclo[1.1.0]butanes with various electrophiles, including halogen sources, has become a powerful strategy for the synthesis of functionalized cyclobutanes.

Functional Group Interconversion: The conversion of other functional groups, such as hydroxyl or carbonyl groups, into halogens is a common and reliable method. For instance, the treatment of a cyclobutanol (B46151) with an iodinating agent can yield the corresponding iodocyclobutane.

These evolving methodologies have not only made halogenated cyclobutanes more accessible but have also enabled greater control over their stereochemistry, a critical factor in the synthesis of complex, chiral molecules.

Structural Context and Nomenclature of Methyl 3-iodocyclobutane-1-carboxylate

This compound is a disubstituted cyclobutane derivative. Its structure consists of a four-membered carbon ring with a methyl ester group (-COOCH₃) and an iodine atom attached to the first and third carbon atoms, respectively.

Nomenclature:

Following the systematic nomenclature guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the name "this compound" is derived as follows:

Cyclobutane: The parent structure is a four-membered cycloalkane.

-carboxylate: This suffix indicates the presence of a carboxylate group (-COO⁻), which in this case is esterified with a methyl group.

Methyl: This prefix specifies the esterifying group.

3-iodo-: This indicates that an iodine atom is attached to the third carbon atom of the cyclobutane ring.

-1-: This number designates the position of the carboxylate group on the cyclobutane ring.

The numbering of the cyclobutane ring begins at the carbon atom bearing the principal functional group, which in this case is the carboxylate.

Due to the substitution pattern, this compound can exist as two geometric isomers: cis and trans. In the cis-isomer, the methyl carboxylate group and the iodine atom are on the same side of the cyclobutane ring, while in the trans-isomer, they are on opposite sides. The stereochemistry of this compound is a crucial aspect that can significantly influence its reactivity and its utility in stereoselective synthesis.

Current Research Landscape and Emerging Trends Pertaining to this compound

While specific, publicly available research focusing exclusively on this compound is somewhat limited, its value can be inferred from the broader context of research on functionalized cyclobutanes and alkyl iodides in organic synthesis. The presence of both a synthetically versatile iodine atom and a modifiable ester group makes this compound a highly attractive building block for several emerging applications.

Key Research Trends and Potential Applications:

Scaffold for Medicinal Chemistry: The rigid cyclobutane core of this molecule is a desirable feature for the development of new drug candidates. The iodine atom can serve as a handle for introducing a wide range of substituents through cross-coupling reactions, allowing for the rapid generation of libraries of diverse compounds for biological screening. wikipedia.org

Intermediate in Natural Product Synthesis: The unique stereochemistry and functionality of cyclobutane derivatives make them valuable intermediates in the total synthesis of complex natural products. mdpi.com this compound could potentially serve as a key fragment in the construction of such molecules.

Participation in Cross-Coupling Reactions: Alkyl iodides are well-known participants in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. organic-chemistry.orgadichemistry.com These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The ability of this compound to engage in these transformations opens up avenues for the synthesis of complex molecules with a cyclobutane core. The ester functionality is generally stable under many cross-coupling conditions, adding to the compound's utility.

Development of Novel Synthetic Methodologies: The synthesis and reactions of strained, functionalized molecules like this compound can drive the development of new synthetic methods. Research in this area may focus on achieving high stereoselectivity in its synthesis and exploring its reactivity in novel chemical transformations.

The ongoing interest in three-dimensional molecular scaffolds for drug discovery and the continuous development of powerful cross-coupling methodologies suggest that the importance of building blocks like this compound is likely to grow. Future research will likely focus on the development of efficient and stereoselective syntheses of this compound and its application in the synthesis of biologically active molecules and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9IO2 B8145707 Methyl 3-iodocyclobutane-1-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-iodocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLNBSDMAHEUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exhaustive Synthetic Routes to Methyl 3 Iodocyclobutane 1 Carboxylate

Approaches Involving Direct Iodination of Precursors

A common and direct strategy for the synthesis of methyl 3-iodocyclobutane-1-carboxylate involves the introduction of the iodine atom onto a pre-formed cyclobutane (B1203170) carboxylate precursor. This approach often relies on the conversion of a different functional group at the C-3 position into an iodide.

Regio- and Stereoselective Functionalization of Cyclobutane Carboxylate Scaffolds

The regioselectivity of direct iodination on an unsubstituted methyl cyclobutane-1-carboxylate is challenging due to the similar reactivity of the C-H bonds at the C-2 and C-3 positions. Therefore, a more controlled approach involves the stereoselective synthesis of a precursor, typically methyl 3-hydroxycyclobutane-1-carboxylate, which can then be converted to the desired iodo-derivative.

A plausible and stereocontrolled route commences with the reduction of methyl 3-oxocyclobutane-1-carboxylate. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent. For instance, the use of sodium borohydride often leads to a mixture of cis and trans isomers, while bulkier reducing agents can favor the formation of the cis-isomer. One documented method for the synthesis of methyl cis-3-hydroxycyclobutanecarboxylate involves the reduction of methyl 3-oxocyclobutanecarboxylate with lithium tri-tert-butoxyaluminum hydride in tetrahydrofuran (B95107) at low temperatures (-78 to -60 °C), affording the cis-alcohol with high selectivity.

Once the desired stereoisomer of methyl 3-hydroxycyclobutane-1-carboxylate is obtained, the hydroxyl group can be converted to an iodide. This substitution reaction typically proceeds via an S\textsubscript{N}2 mechanism, resulting in an inversion of stereochemistry. Therefore, starting with cis-methyl 3-hydroxycyclobutane-1-carboxylate would be expected to yield trans-methyl 3-iodocyclobutane-1-carboxylate.

Reagent-Controlled Iodination Strategies

Several reagent-controlled strategies are available for the conversion of alcohols to alkyl iodides, with the Mitsunobu and Appel reactions being prominent examples that proceed with inversion of configuration.

The Mitsunobu reaction provides a mild method for this transformation. nih.govnih.gov It involves the reaction of the alcohol with a phosphine (B1218219), typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an iodine source like methyl iodide or elemental iodine. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the iodide nucleophile.

The Appel reaction is another effective method for converting alcohols to alkyl iodides. researchgate.netbohrium.com This reaction utilizes triphenylphosphine and a source of iodine, such as carbon tetraiodide or elemental iodine. The reaction generates a phosphonium iodide intermediate, which activates the hydroxyl group for nucleophilic substitution by iodide.

Reaction NameTypical ReagentsKey IntermediateStereochemistry
Mitsunobu Reaction Triphenylphosphine, DEAD/DIAD, I2 or CH3IAlkoxyphosphonium saltInversion
Appel Reaction Triphenylphosphine, CI4 or I2Alkoxyphosphonium iodideInversion

Solvent and Temperature Optimization for Enhanced Yield and Selectivity

The efficiency and selectivity of the aforementioned iodination reactions are significantly influenced by the choice of solvent and reaction temperature.

For the Mitsunobu reaction , common solvents include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. The slow addition of the azodicarboxylate at 0 °C is often crucial to control the reaction rate and minimize side reactions.

In the Appel reaction , solvents such as dichloromethane and acetonitrile are frequently employed. The reaction temperature can vary, with some procedures starting at 0 °C and gradually warming to room temperature. The choice of solvent can influence the solubility of the reagents and intermediates, thereby affecting the reaction rate and yield. For instance, dichloromethane was found to be an effective solvent for the iodination of benzyl alcohol using a triphenylphosphine-methylacrylate complex and iodine. researchgate.net The solubility of iodine in different solvents, which can lead to the formation of charge-transfer complexes, can also play a role in its reactivity. wikipedia.org

Optimization of these parameters is crucial for achieving high yields and stereoselectivity in the synthesis of this compound from its corresponding alcohol precursor.

Ring-Forming Methodologies for the Cyclobutane Core

An alternative to the functionalization of a pre-existing ring is the construction of the cyclobutane core through cyclization reactions, where the required functionality is either present in the starting materials or is introduced in a subsequent step.

[2+2] Cycloaddition Reactions with Subsequent Functionalization

[2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane rings. mdpi.comnih.govnih.gov These reactions can be induced photochemically or catalyzed by transition metals.

Photochemical [2+2] cycloadditions typically involve the reaction of two alkene components, where at least one is photoexcited to a triplet state. nih.govbaranlab.org The reaction proceeds through a 1,4-diradical intermediate, which then closes to form the cyclobutane ring. baranlab.org For the synthesis of a precursor to this compound, a potential strategy could involve the [2+2] cycloaddition of an appropriate alkene with a vinyl ether, followed by functional group manipulation to introduce the carboxylate and a handle for iodination. The regioselectivity of these reactions can often be controlled by the electronic nature of the substituents on the alkenes.

Transition metal-catalyzed [2+2] cycloadditions offer an alternative to photochemical methods and can often be performed under milder conditions with high stereocontrol.

Following the formation of the cyclobutane ring via [2+2] cycloaddition, subsequent functionalization would be necessary to arrive at the target molecule. This could involve, for example, the conversion of a protected hydroxyl group to an iodide and the transformation of another substituent into the methyl ester.

Intramolecular Ring-Closure Protocols (e.g., radical, anionic, cationic cyclizations)

Intramolecular cyclization reactions provide a powerful means to construct cyclic systems with a high degree of stereocontrol.

Radical cyclizations are particularly useful for the formation of five- and six-membered rings, but the formation of four-membered rings is also possible. wikipedia.org These reactions typically involve the generation of a radical which then attacks an intramolecular multiple bond. wikipedia.org For the synthesis of a cyclobutane precursor, a substrate containing a radical precursor and an appropriately positioned alkene or alkyne could be designed to undergo a 4-exo-trig or 4-exo-dig cyclization. A photoredox-catalyzed approach has been described for the synthesis of functionalized cyclobutanes via a deboronative radical addition followed by a polar cyclization. d-nb.infonih.gov

Anionic and cationic cyclizations can also be employed to form cyclobutane rings. For example, a Lewis acid-mediated ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes has been shown to produce bicyclic systems containing a cyclobutane ring in a highly diastereoselective manner. nih.gov

Photochemical and Thermal Cyclobutane Synthesis

The construction of the cyclobutane core is often achieved through [2+2] cycloaddition reactions, which can be initiated either photochemically or thermally. These reactions involve the union of two doubly bonded systems to form a four-membered ring.

Photochemical [2+2] Cycloaddition: This method is a powerful tool for the synthesis of cyclobutanes and is typically induced by UV light. The reaction can proceed in an intermolecular or intramolecular fashion. For the synthesis of a precursor to this compound, a plausible route would involve the photocycloaddition of an appropriate alkene with a precursor bearing the carboxylate functionality. The stereochemical outcome of these reactions can often be controlled by the reaction conditions and the nature of the reactants. For instance, the head-to-head or head-to-tail regioselectivity is a critical factor to consider.

Thermal [2+2] Cycloaddition: While photochemically allowed [2+2] cycloadditions are common, thermal variants are also known, particularly for activated alkenes such as ketenes or allenes. These reactions often proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. The synthesis of functionalized cyclobutanes can be achieved through the thermal cycloaddition of in situ-generated keteniminium salts with alkenes.

Reaction TypeConditionsKey FeaturesPotential Application for Target Synthesis
Photochemical [2+2] CycloadditionUV light, photosensitizer (optional)Can be intermolecular or intramolecular. Stereochemistry can be influenced by reaction setup.Cycloaddition of a haloalkene with methyl acrylate or a related derivative.
Thermal [2+2] CycloadditionHeatOften requires activated double bonds (e.g., ketenes, allenes).Reaction of an appropriate ketene with a vinyl halide.

Chemical Transformation and Derivatization from Related Cyclobutane Species

Once a suitable cyclobutane scaffold is obtained, the desired functional groups can be introduced or modified through a variety of chemical transformations.

The conversion of a more readily available halogenated cyclobutane, such as a bromo or chloro derivative, to the corresponding iodo compound is a common and efficient strategy. The Finkelstein reaction is the most prominent method for this transformation. This SN2 reaction involves treating an alkyl halide with an excess of an alkali metal iodide, typically sodium iodide (NaI) in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. acs.orgkyoto-u.ac.jp

A plausible synthetic sequence would involve the initial synthesis of methyl 3-bromocyclobutane-1-carboxylate or methyl 3-chlorocyclobutane-1-carboxylate, followed by a halogen exchange reaction to yield the target molecule. The success of the Finkelstein reaction is generally high for primary and secondary halides. kyoto-u.ac.jp

Table 1: Halogen Exchange Reaction Conditions

Starting MaterialReagentsSolventKey TransformationReference
Methyl 3-bromocyclobutane-1-carboxylateSodium Iodide (NaI)AcetoneR-Br → R-I acs.org
Methyl 3-chlorocyclobutane-1-carboxylateSodium Iodide (NaI)AcetoneR-Cl → R-I acs.org

The methyl ester functionality in the target molecule can be introduced at various stages of the synthesis.

Esterification: If the synthetic route yields 3-iodocyclobutane-1-carboxylic acid, the methyl ester can be readily prepared through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.

Transesterification: Alternatively, if a different ester of 3-iodocyclobutane-1-carboxylic acid is synthesized, it can be converted to the methyl ester via transesterification. This process involves reacting the ester with methanol in the presence of an acid or base catalyst. nih.govchemrxiv.org The equilibrium is typically driven towards the desired product by using a large excess of methanol. nih.gov

The strategic oxidation or reduction of functional groups on a cyclobutane precursor can be a key step in arriving at the target structure.

Oxidative Manipulations: Oxidative cleavage of C-C bonds in more complex cyclobutane precursors can be a route to functionalized cyclobutanes. acs.org For instance, the oxidation of a bicyclic cyclobutanol (B46151) derivative can lead to a ring-opened product with functional groups that can be further manipulated. While not a direct route to the target molecule, these methods highlight the versatility of the cyclobutane ring in synthetic planning.

Reductive Manipulations: The reduction of a ketone or an alkene on the cyclobutane ring can be used to introduce the desired substitution pattern. For example, the reduction of a 3-oxocyclobutane-1-carboxylate precursor could yield a 3-hydroxycyclobutane-1-carboxylate, which could then be converted to the iodo-derivative through a substitution reaction. Common reducing agents for such transformations include sodium borohydride (NaBH₄).

Catalytic and Asymmetric Synthesis Strategies for this compound

Modern synthetic methods increasingly rely on catalytic and asymmetric approaches to achieve high efficiency and stereocontrol.

Palladium-catalyzed reactions have emerged as powerful tools for the construction and functionalization of strained ring systems like cyclobutanes. nih.govacs.org These methods can offer high levels of regio- and stereocontrol.

Palladium-Catalyzed Cyclizations: Palladium catalysts can mediate the cyclization of acyclic precursors to form cyclobutane rings. For example, Heck-type cyclizations of appropriately substituted dienes can lead to functionalized methylenecyclobutanes, which could then be further elaborated. figshare.com

Palladium-Catalyzed Cross-Coupling and C-H Functionalization: Once a cyclobutane ring is formed, palladium catalysis can be employed for the introduction of various functional groups. While direct iodination might be challenging, cross-coupling reactions or C-H activation/functionalization strategies could be envisioned in a broader synthetic context to install precursors to the iodo group. acs.orgacs.org For example, a palladium-catalyzed C-H arylation of an aminomethyl-cyclobutane has been reported, demonstrating the feasibility of functionalizing the cyclobutane core. acs.org

Table 2: Summary of Synthetic Strategies

SectionMethodDescription
2.2.3Photochemical/Thermal SynthesisFormation of the cyclobutane ring via [2+2] cycloaddition reactions.
2.3.1Halogen ExchangeConversion of bromo- or chloro-cyclobutane precursors to the iodo-derivative using the Finkelstein reaction.
2.3.2Functional Group ModificationEsterification of a carboxylic acid precursor or transesterification of another ester to obtain the methyl carboxylate.
2.3.3Oxidative/Reductive ManipulationsStrategic use of oxidation and reduction to modify functional groups on the cyclobutane ring.
2.4.1Transition Metal-CatalysisPalladium-catalyzed cyclizations and functionalizations to construct and modify the cyclobutane scaffold.

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the synthesis of functionalized molecules, often providing high levels of stereoselectivity. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, analogous transformations on similar substrates suggest potential routes. A plausible strategy involves the iodination of a precursor, Methyl 3-hydroxycyclobutane-1-carboxylate. This transformation can be hypothetically achieved through organocatalysts that activate the hydroxyl group for nucleophilic substitution with an iodide source.

One potential approach involves the use of thiourea-based catalysts. These catalysts are known to activate substrates through hydrogen bonding, facilitating nucleophilic attack. For instance, thiourea derivatives have been successfully employed in the iodination of activated aromatic compounds, demonstrating their ability to mediate the transfer of an iodine atom.

Table 1: Hypothetical Organocatalytic Iodination of Methyl 3-hydroxycyclobutane-1-carboxylate

Catalyst Iodine Source Solvent Potential Advantages
Chiral Thiourea N-Iodosuccinimide (NIS) Acetonitrile Enantioselective potential, mild reaction conditions
Triphenylphosphine Oxide I2 Dichloromethane Activation of alcohol, readily available catalyst

This table presents hypothetical reaction conditions based on analogous organocatalytic transformations and is intended for illustrative purposes.

Detailed research into this area would be required to optimize reaction conditions, including catalyst loading, temperature, and reaction time, to achieve efficient synthesis of this compound.

Biocatalytic Pathways

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions, aligning with the principles of green chemistry. The enzymatic synthesis of this compound represents a promising yet largely unexplored area. The most relevant class of enzymes for this transformation are the halogenases, particularly haloperoxidases.

Vanadium-dependent haloperoxidases (VHPOs) are known to catalyze the oxidation of halides (including iodide) by hydrogen peroxide, generating a reactive electrophilic halogen species that can then halogenate a suitable organic substrate. A potential biocatalytic route to this compound could involve the enzymatic iodination of a cyclobutane precursor.

Table 2: Potential Biocatalytic Synthesis of this compound

Enzyme Class Substrate Precursor Halogen Source Co-factor/Co-substrate
Vanadium-dependent haloperoxidase (VHPO) Methyl cyclobutane-1-carboxylate Potassium Iodide (KI) Hydrogen Peroxide (H2O2)

This table outlines a potential biocatalytic approach. The feasibility and efficiency of such a pathway would necessitate significant experimental investigation.

The primary challenges in developing a biocatalytic route include enzyme discovery or engineering to accommodate the specific cyclobutane substrate and ensuring sufficient enzyme activity and stability under process conditions.

Sustainable and Scalable Synthetic Methodologies

The development of sustainable and scalable methods for the synthesis of fine chemicals is of paramount importance. This section explores green solvents, atom- and step-economical approaches, and flow chemistry for the efficient production of this compound.

Application of Green Solvents and Solvent-Free Reaction Conditions

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green solvents are derived from renewable resources, are less toxic, and have a lower environmental impact compared to traditional volatile organic compounds. The synthesis of this compound can potentially be adapted to utilize such solvents.

Table 3: Potential Green Solvents for the Synthesis of this compound

Green Solvent Rationale for Use Potential Challenges
2-Methyltetrahydrofuran (2-MeTHF) Derived from biomass, good solvent properties Higher boiling point than THF, may require more energy for removal
Cyclopentyl methyl ether (CPME) Low peroxide formation, high boiling point, hydrophobic Higher cost compared to traditional solvents
Water Abundant, non-toxic, non-flammable Poor solubility of non-polar organic reactants

Solvent-free reaction conditions, where the neat reactants are mixed, represent an ideal scenario from a green chemistry perspective, eliminating solvent waste entirely. The feasibility of such an approach for the synthesis of this compound would depend on the physical properties of the reactants and the reaction conditions required.

Atom-Economical and Step-Economical Syntheses

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netnih.govbaranlab.orgacs.orgnih.gov High atom economy is achieved in reactions where most of the atoms of the reactants are incorporated into the final product. researchgate.netnih.govbaranlab.orgacs.orgnih.gov Step economy refers to the reduction of the number of synthetic steps required to produce a target molecule.

For the synthesis of the cyclobutane core, [2+2] cycloaddition reactions are highly atom-economical. rsc.org These reactions involve the direct combination of two unsaturated molecules to form the four-membered ring, theoretically achieving 100% atom economy.

C-H functionalization represents a powerful strategy for improving step-economy. nih.govbaranlab.org This approach allows for the direct conversion of a C-H bond into a C-functional group bond, bypassing the need for pre-functionalized starting materials. nih.govbaranlab.org A hypothetical step-economical synthesis of this compound could involve the direct C-H iodination of Methyl cyclobutane-1-carboxylate, although this would require a highly selective catalyst to target the C-3 position.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgorganic-chemistry.org A multi-step continuous flow process has been reported for the synthesis of 1,3-substituted cyclobutyls, which is directly relevant to the production of this compound.

A potential continuous flow setup could involve the following sequence:

Reduction: Methyl 3-oxocyclobutanecarboxylate is pumped through a reactor coil containing a packed-bed of a reducing agent (e.g., sodium borohydride on a solid support) to form Methyl 3-hydroxycyclobutane-1-carboxylate.

Iodination: The output from the first step is mixed with a stream of an iodinating agent (e.g., N-iodosuccinimide and a phosphine) in a second reactor coil, which may be heated to facilitate the reaction.

In-line Purification: The product stream is then passed through a purification unit, such as a scavenger resin column, to remove byproducts and unreacted reagents, yielding the purified this compound.

This approach allows for the safe handling of reagents and intermediates and can be operated for extended periods to produce larger quantities of the target compound. rsc.org

Table 4: Mentioned Compounds

Compound Name
This compound
Methyl 3-hydroxycyclobutane-1-carboxylate
Methyl cyclobutane-1-carboxylate
N-Iodosuccinimide
Triphenylphosphine Oxide
Sodium Iodide
Potassium Iodide
Hydrogen Peroxide
2-Methyltetrahydrofuran
Cyclopentyl methyl ether
Methyl 3-oxocyclobutanecarboxylate

Elimination Reactions Leading to Olefin Formation

In competition with substitution, this compound can undergo elimination reactions, typically via the E2 mechanism, to form an alkene. This reaction involves the removal of the iodide and a proton from an adjacent carbon atom.

The E2 elimination reaction requires an anti-periplanar arrangement of the proton to be removed and the leaving group. Given the puckered nature of the cyclobutane ring, conformational factors will influence which of the available beta-protons are accessible for elimination. The primary product expected from the elimination of this compound is methyl cyclobut-2-ene-1-carboxylate , resulting from the removal of a proton at the C3 position. Formation of the alternative isomer, methyl cyclobut-1-ene-1-carboxylate , is also possible. The regioselectivity can be influenced by the base used and the specific stereochemistry of the starting material. Stereoselectivity in terms of E/Z isomerism is not applicable to the main product, cyclobut-2-ene-1-carboxylate.

Nearly all nucleophiles possess some degree of basicity, and thus a competition between substitution and elimination is common. libretexts.org The outcome is determined by a balance of factors including substrate structure, the nature of the nucleophile/base, and temperature. libretexts.orgnih.gov

Base Strength and Steric Hindrance : Strong, sterically hindered bases, such as potassium tert-butoxide, are poor nucleophiles and strongly favor E2 elimination. libretexts.orglibretexts.org Strong, unhindered bases/nucleophiles (e.g., NaOH, NaOEt) will give a mixture of Sₙ2 and E2 products.

Temperature : Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). masterorganicchemistry.com According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring elimination over substitution. masterorganicchemistry.com Therefore, high temperatures are often used to promote elimination.

Leaving Group : While the nature of the halogen can influence the Sₙ2/E2 ratio (chlorides often give more elimination than iodides), iodide is a sufficiently good leaving group for both pathways. libretexts.orglibretexts.org

Table 2: Substitution vs. Elimination Competition

Reagent/ConditionDominant PathwayTypical Product Type
Strong Nucleophile, Weak Base (e.g., NaI, NaCN in DMSO)Sₙ2Substitution
Strong, Unhindered Base (e.g., NaOEt in EtOH, low temp.)Sₙ2 / E2 MixSubstitution and Elimination
Strong, Hindered Base (e.g., K-OtBu)E2Elimination
Weak Nucleophile, Weak Base (e.g., CH₃OH, heat)Sₙ1 / E1 MixSubstitution and Elimination
High TemperatureElimination FavoredIncreases the proportion of elimination product regardless of the base. masterorganicchemistry.com

Organometallic Transformations and Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key site for organometallic transformations, enabling the formation of new carbon-carbon bonds through various cross-coupling reactions.

The conversion of the alkyl iodide to an organometallic reagent is a fundamental step for many subsequent reactions.

Organomagnesium (Grignard) Reagents: The formation of a Grignard reagent from an alkyl halide and magnesium metal is a well-established transformation. youtube.com For this compound, the reaction with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), would be expected to yield the corresponding Grignard reagent, methyl 3-(iodomagnesio)cyclobutane-1-carboxylate. It is crucial to maintain strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. youtube.com

Organozinc Reagents: Organozinc halides can be prepared from alkyl iodides through direct insertion of zinc metal, often activated (Rieke zinc), or via transmetalation from other organometallic species. These reagents are generally less reactive than Grignard reagents, which can offer advantages in terms of functional group tolerance. wikipedia.org The resulting organozinc reagent is a key component in Negishi cross-coupling reactions. wikipedia.orgrsc.org

Organocopper Reagents: While direct formation of organocopper reagents from alkyl iodides is less common, they are frequently generated in situ during copper-catalyzed or co-catalyzed reactions, such as certain variants of the Sonogashira coupling. wikipedia.org

Palladium catalysts are exceptionally versatile for forming C-C bonds using alkyl halides. As a secondary alkyl iodide, this compound is a suitable substrate for several of these named reactions, although challenges such as slow oxidative addition and competing β-hydride elimination can arise. organic-chemistry.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide. wikipedia.org While traditionally used for aryl and vinyl halides, methods have been developed for the coupling of unactivated secondary alkyl iodides using nickel catalysts, and similar principles can apply to palladium catalysis under specific ligand conditions. wikipedia.orgacs.orgnih.govnih.govlibretexts.org The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

Heck Reaction: The Heck reaction involves the coupling of an organohalide with an alkene. nih.gov Intermolecular Heck reactions with unactivated alkyl iodides have been realized using palladium catalysts, often with specific ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene). nih.govrsc.org A carbonylative version of the Heck reaction has also been reported for primary and secondary alkyl iodides, leading to the formation of enones. nih.govacs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide. rsc.orgnih.gov While most common for aryl and vinyl halides, Sonogashira couplings of unactivated alkyl iodides have been achieved using specialized palladium or nickel catalyst systems. youtube.comwikipedia.orgacs.orgresearchgate.netacs.org These reactions often require a copper(I) co-catalyst. rsc.orgnih.gov

Negishi Coupling: The Negishi coupling reaction pairs an organozinc reagent with an organohalide and is catalyzed by palladium or nickel. wikipedia.orgrsc.org This reaction is particularly notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Methods for the Negishi coupling of unactivated primary and secondary alkyl iodides have been developed, typically using a palladium catalyst with a bulky, electron-rich phosphine ligand. organic-chemistry.orgresearchgate.netnih.gov

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Secondary Alkyl Iodides

Coupling ReactionCatalyst/LigandReagentsGeneral Outcome
NegishiPd₂(dba)₃ / PCyp₃Alkyl/Aryl/Alkenyl-ZnXC(sp³)-C(sp³), C(sp³)-C(sp²), C(sp³)-C(sp) bond formation
Heck (Intermolecular)Pd(OAc)₂ / dppfStyrenes, AcrylatesAlkylated olefins
SonogashiraPd/N-heterocyclic carbeneTerminal Alkynes, BaseAlkylated alkynes
SuzukiNi(cod)₂ / bathophenanthrolineAryl/Alkenyl-B(OH)₂C(sp³)-C(sp²) bond formation

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. rsc.orgrsc.org They are effective in coupling non-activated alkyl halides, including iodides, bromides, and chlorides, with a variety of partners such as Grignard reagents, organozinc reagents, and in Sonogashira-type reactions. rsc.orgnih.govrsc.orgacs.orgnih.govacs.org The mechanism can be ligand-dependent and may involve different nickel oxidation states. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions provide another avenue for the functionalization of alkyl iodides. Copper is well-known as a co-catalyst in the Sonogashira reaction. nih.gov More recently, copper-catalyzed Suzuki-Miyaura type couplings of alkyl iodides with organoboronates have been developed, often involving a halogen-atom transfer (XAT) mechanism. thieme-connect.com This approach has also been extended to Sonogashira-type couplings. nih.govacs.org Ligand-free copper iodide has been shown to catalyze C-S bond formation between aryl iodides and thiols, and similar reactivity could potentially be explored for alkyl iodides. uu.nl Copper catalysis is also effective for C-N bond formation between aryl iodides and amines. researchgate.net

Radical Reactions Involving this compound

The relatively weak carbon-iodine bond can be cleaved homolytically by radical initiators or photochemically to generate a 3-(methoxycarbonyl)cyclobutyl radical. This intermediate can then participate in a variety of radical-mediated transformations.

Radical Cyclizations: If an unsaturated moiety is present elsewhere in the molecule, the generated radical can undergo intramolecular cyclization, a powerful method for forming new rings, particularly five- and six-membered rings. nih.govlibretexts.org In the context of this compound itself, intermolecular radical additions to alkenes or alkynes are more likely.

Radical Rearrangements: Cyclobutylcarbinyl radicals (a class of radicals to which the 3-(methoxycarbonyl)cyclobutyl radical is related) are known to undergo rearrangement. acs.orgacs.org Specifically, they can undergo ring-opening to form homoallylic radicals. This type of rearrangement is a characteristic reaction of strained-ring radicals and could be a potential reaction pathway for the radical derived from this compound, leading to linear products rather than those retaining the cyclobutane core. researchgate.net

Reductive Dehalogenation via Radical Intermediates

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under reductive conditions, often proceeding through radical intermediates. rsc.org The reductive dehalogenation of alkyl iodides, such as this compound, can be achieved using various methods that generate a carbon-centered radical, which is subsequently quenched by a hydrogen atom source.

One common method involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is initiated by the thermal decomposition of AIBN to form radicals, which then abstract a hydrogen atom from tributyltin hydride to generate the tributyltin radical. This radical abstracts the iodine atom from the cyclobutane ring to form a cyclobutyl radical. The cyclobutyl radical then abstracts a hydrogen atom from another molecule of tributin hydride, yielding the dehalogenated product, Methyl cyclobutane-1-carboxylate, and regenerating the tributyltin radical to continue the chain reaction.

Alternatively, silane-based reducing agents, such as tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH), can be employed, often under photochemical conditions, to achieve the same transformation. researchgate.net These methods are generally effective for the reduction of non-activated alkyl iodides and are tolerant of various functional groups. researchgate.net Another approach involves electrochemical methods, which can generate carbon-centered radicals under mild conditions. wikipedia.org Furthermore, catalytic transfer hydrogenation using a palladium catalyst and a hydrogen source like triethylsilane (TES) in the presence of a base such as diisopropylethylamine (DIEA) can effectively reduce alkyl iodides. organic-chemistry.org The base is crucial to neutralize the hydrogen iodide (HI) formed, which can otherwise poison the catalyst. organic-chemistry.org

Reagent SystemGeneral ConditionsProductNotes
Bu₃SnH, AIBNToluene, refluxMethyl cyclobutane-1-carboxylateClassic method for radical dehalogenation.
(Me₃Si)₃SiH, lightAprotic solventMethyl cyclobutane-1-carboxylateA less toxic alternative to tin hydrides. researchgate.net
H₂/Pd-C, DIEAMeOH/THFMethyl cyclobutane-1-carboxylateCatalytic hydrogenation method. organic-chemistry.org

Functional Group Interconversions of the Carboxylate Group

The methyl ester functionality of this compound allows for a variety of useful transformations into other functional groups, such as carboxylic acids, alcohols, aldehydes, and amides.

Hydrolysis to the Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-iodocyclobutane-1-carboxylic acid, can be readily achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in a co-solvent like methanol or ethanol (B145695) to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon. A subsequent acidification step is required to protonate the resulting carboxylate salt and yield the carboxylic acid.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. It is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium can be driven towards the carboxylic acid by using a large excess of water.

ConditionsProductGeneral Observations
NaOH (aq), MeOH/H₂O, then H₃O⁺3-Iodocyclobutane-1-carboxylic acidGenerally proceeds to completion; requires a final acidification step.
H₂SO₄ (aq), heat3-Iodocyclobutane-1-carboxylic acidAn equilibrium process; requires excess water to favor product formation.

Reduction to Alcohol or Aldehyde

The carboxylate group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to the primary alcohol, (3-iodocyclobutyl)methanol , is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comharvard.edu LiAlH₄ is a powerful, non-selective hydride donor that readily reduces esters to primary alcohols. masterorganicchemistry.comharvard.edu The reaction is usually performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Reduction to the aldehyde, 3-iodocyclobutane-1-carbaldehyde , requires a less reactive and more selective reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent. masterorganicchemistry.comrsc.org At these low temperatures, a stable tetrahedral intermediate is formed, which upon aqueous workup, hydrolyzes to the aldehyde.

ReagentProductTypical Conditions
Lithium aluminum hydride (LiAlH₄)(3-Iodocyclobutyl)methanolAnhydrous ether or THF, followed by aqueous workup. masterorganicchemistry.comharvard.edu
Diisobutylaluminum hydride (DIBAL-H)3-Iodocyclobutane-1-carbaldehydeToluene or hexane, -78 °C, followed by aqueous workup. masterorganicchemistry.comrsc.org

Amidation and Transamidation Reactions

The methyl ester can be converted to an amide, such as 3-iodocyclobutane-1-carboxamide, through reaction with ammonia (B1221849) or a primary or secondary amine. This transformation can be achieved through several methods.

Direct amidation with ammonia or amines often requires high temperatures and pressures. However, catalytic methods have been developed to facilitate this reaction under milder conditions. Lewis acids or certain metal catalysts can activate the ester towards nucleophilic attack by the amine. For instance, nickel and palladium-based catalysts have shown efficacy in the direct amidation of methyl esters.

Transamidation involves the reaction of the ester with a pre-formed amide to exchange the amine component. This is less common for the synthesis of primary amides from esters.

A more traditional two-step approach involves the hydrolysis of the ester to the carboxylic acid (as described in 3.5.1), followed by coupling with an amine using a peptide coupling reagent (e.g., DCC, EDC) or conversion to an acid chloride followed by reaction with the amine.

ReagentsProductGeneral Conditions
Ammonia (NH₃)3-Iodocyclobutane-1-carboxamideHigh temperature and pressure, or with a catalyst.
Primary amine (R-NH₂)N-substituted 3-iodocyclobutane-1-carboxamideCan be performed with catalysts like Ni(cod)₂.
1. NaOH, H₂O 2. SOCl₂ 3. AmineAmide derivativeA multi-step but often reliable method.

Rearrangement Reactions and Skeletal Transformations of the Cyclobutane Ring

The strained four-membered ring of cyclobutane derivatives is prone to rearrangement reactions, which can lead to the formation of less strained five-membered rings or other skeletal transformations. These reactions are often promoted by the formation of a carbocation or radical on the ring.

Ring Expansion and Contraction Pathways

Ring expansion of the cyclobutane ring in this compound can be envisioned to occur through pathways involving a carbocation intermediate. For example, treatment with a Lewis acid could facilitate the departure of the iodide, generating a secondary carbocation at the C3 position. A subsequent 1,2-alkyl shift (Wagner-Meerwein rearrangement) could lead to the expansion of the four-membered ring to a five-membered cyclopentyl system. The regiochemistry and stereochemistry of such rearrangements are often dependent on the specific substrate and reaction conditions. Lewis acids such as scandium triflate (Sc(OTf)₃) have been shown to catalyze cycloaddition reactions of bicyclobutane carboxylates, which proceed through ring-opening and rearrangement. nih.gov Strong Lewis acids like tin(IV) chloride (SnCl₄) can also induce ring-opening of bicyclo[1.1.0]butane ketones to yield halogenated cyclobutane derivatives. researchgate.net

Ring contraction is also a known process for certain cyclobutane derivatives, although less common than expansion. For instance, the Favorskii rearrangement of α-haloketones can lead to ring contraction of cyclic ketones. While not directly applicable to this compound, related transformations might be induced under specific conditions. Ring contraction of pyrrolidines has been reported as a method to synthesize substituted cyclobutanes. acs.org Photochemical reactions can also induce skeletal rearrangements in cyclobutane systems. researchgate.net

Reaction TypePromoting ConditionsPotential Products
Ring ExpansionLewis acids (e.g., Sc(OTf)₃, SnCl₄) nih.govresearchgate.netSubstituted cyclopentane (B165970) derivatives
Ring ContractionSpecific reagents (e.g., Favorskii-type conditions on a related ketone)Substituted cyclopropane (B1198618) derivatives
Photochemical RearrangementUV irradiation, often with a sensitizer (B1316253) researchgate.netIsomeric cyclobutane or other rearranged products

Comprehensive Analysis of Reactivity and Transformational Chemistry

Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions involving the intramolecular migration of a sigma bond over a conjugated π-electron system. The transformation occurs in a concerted fashion, governed by the principles of orbital symmetry. While experimental data on the sigmatropic rearrangements of Methyl 3-iodocyclobutane-1-carboxylate are not explicitly documented in the surveyed literature, a comprehensive analysis of its potential reactivity can be extrapolated from established principles and analogous systems. The presence of a strained cyclobutane (B1203170) ring, a labile carbon-iodine bond, and an electron-withdrawing methyl carboxylate group provides a framework for predicting plausible rearrangement pathways under thermal or photochemical conditions.

The inherent ring strain of the cyclobutane core in this compound is a significant factor that can lower the activation energy for rearrangements that lead to less strained products. Sigmatropic rearrangements, particularly those that result in ring-opening, can be driven by the release of this strain.

Two primary classes of sigmatropic rearrangements that could be envisioned for this molecule are nih.govbaranlab.org- and baranlab.orgbaranlab.org-shifts. According to the Woodward-Hoffmann rules, the feasibility and stereochemical outcome of these rearrangements are dictated by the number of electrons involved and the reaction conditions (thermal or photochemical).

nih.govbaranlab.org-Sigmatropic Shifts: A thermal nih.govbaranlab.org-shift of an alkyl group is symmetry-forbidden if it proceeds suprafacially with retention of configuration at the migrating carbon. baranlab.org However, it can be allowed if it proceeds suprafacially with inversion of configuration or antarafacially with retention. baranlab.org Given the geometric constraints of the cyclobutane ring, an antarafacial migration is highly improbable. Photochemical nih.govbaranlab.org-shifts, on the other hand, are symmetry-allowed to proceed suprafacially. wikipedia.org

baranlab.orgbaranlab.org-Sigmatropic Shifts (Cope-type Rearrangements): These rearrangements are thermally allowed to proceed suprafacially and are common in systems containing a 1,5-diene motif. wikipedia.orgwikipedia.org For this compound to undergo such a rearrangement, it would first need to be transformed into a substrate containing the requisite 1,5-diene structure, for instance, a vinylcyclobutane derivative. The relief of ring strain in the cyclobutane can be a powerful driving force for such rearrangements. wikipedia.org

Thermal Rearrangements:

Under thermal conditions, homolytic cleavage of the weak C-I bond could potentially initiate radical processes that might be considered alongside pericyclic reactions. However, focusing on concerted sigmatropic pathways, a nih.govbaranlab.org-shift of the iodine atom is unlikely to be a favorable process due to the aforementioned symmetry restrictions for thermal reactions.

A more plausible scenario for a sigmatropic-like transformation would involve a derivative of this compound, such as a vinyl-substituted analog. For example, a Cope rearrangement of a hypothetical 1-vinyl-3-iodocyclobutane derivative could lead to a ring-expanded product. The electron-withdrawing nature of the methyl carboxylate group could influence the electronic distribution in the transition state but is not expected to be the primary driver for a classical Cope rearrangement.

Photochemical Rearrangements:

Photochemical activation can open up pathways that are thermally forbidden. A photochemical nih.govbaranlab.org-sigmatropic shift is symmetry-allowed to proceed suprafacially. wikipedia.org In the case of this compound, this could hypothetically involve the migration of a carbon-carbon bond of the cyclobutane ring. However, the high energy of UV radiation required for such a transformation might also lead to competing reactions, such as C-I bond homolysis.

Valence isomerization, a type of pericyclic reaction closely related to sigmatropic shifts, is also a possibility under photochemical conditions. For instance, irradiation could potentially induce isomerization to a bicyclobutane derivative, a highly strained but synthetically interesting molecule. researchgate.netnih.gov

Due to the absence of specific experimental data for this compound, the following tables present hypothetical data based on analogous systems found in the literature. These tables are intended to illustrate the potential outcomes of sigmatropic rearrangements under different conditions.

Table 1: Hypothetical Thermal baranlab.orgbaranlab.org-Sigmatropic (Cope) Rearrangement of a Vinylcyclobutane Derivative

ReactantConditionsProposed ProductPlausible YieldReference Analogy
Methyl 3-iodo-1-vinylcyclobutane-1-carboxylateHeat (e.g., >200 °C)Methyl 5-iodocyclohepta-1,4-diene-1-carboxylateModerate wikipedia.org

Table 2: Hypothetical Photochemical nih.govbaranlab.org-Sigmatropic Rearrangement

ReactantConditionsProposed ProductPlausible YieldReference Analogy
This compoundUV irradiation (e.g., 254 nm)Methyl 1-iodo-3-methylenecyclopropane-1-acetateLow wikipedia.orgorganicchemistrydata.org

It is crucial to emphasize that these are predicted transformations. The actual reactivity of this compound would need to be determined through experimental investigation. The presence of both a good leaving group (iodide) and an electron-withdrawing ester function on the strained cyclobutane ring makes it a substrate where various competitive reaction pathways are possible.

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the molecular properties of methyl 3-iodocyclobutane-1-carboxylate at the electronic level. These methods can provide insights into the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Frequency Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. For this compound, DFT calculations would be employed to locate the minimum energy structures of its various conformers, such as those arising from the puckering of the cyclobutane (B1203170) ring and the orientation of the ester group.

A typical DFT study would involve the use of a functional, such as B3LYP or M06-2X, combined with a basis set, like 6-311+G(d,p) for the carbon, hydrogen, and oxygen atoms, and a basis set with effective core potentials, such as LANL2DZ, for the iodine atom to account for relativistic effects. The results of these calculations would yield the optimized bond lengths, bond angles, and dihedral angles for each stable conformer.

Subsequent frequency calculations at the same level of theory are crucial to verify that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. These calculations would also provide the theoretical vibrational spectrum (IR and Raman), which could be used to interpret experimental spectroscopic data.

Ab Initio Methods (e.g., MP2, Coupled Cluster) for High-Accuracy Calculations

For a more accurate determination of the energetics of this compound, high-level ab initio methods are necessary. Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly the "gold standard" CCSD(T) method, are capable of providing highly accurate single-point energies for the DFT-optimized geometries.

These methods, while computationally more expensive, offer a more rigorous treatment of electron correlation, which is important for accurately describing the subtle non-covalent interactions that may influence the conformational preferences of the molecule. A comparative analysis of the relative energies of different conformers calculated at the DFT, MP2, and CCSD(T) levels of theory would provide a comprehensive understanding of the molecule's potential energy surface.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the results of quantum chemical calculations in terms of familiar chemical concepts like bonding, lone pairs, and charge distribution. For this compound, NBO analysis would be used to:

Determine the atomic charges: This would reveal the charge distribution within the molecule, highlighting the electrophilic and nucleophilic sites.

Analyze donor-acceptor interactions: NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. This can reveal hyperconjugative interactions, such as those between the C-C or C-H bonds of the ring and the antibonding orbitals of the C-I or C=O bonds, which contribute to the molecule's stability.

Characterize the C-I bond: The nature of the carbon-iodine bond can be investigated in detail, including its polarity and covalent character.

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to explore its dynamic behavior and conformational flexibility over time.

Exploration of Conformational Space and Energy Landscapes

MD simulations would allow for a thorough exploration of the conformational space of this compound. By simulating the motion of the atoms over time, it is possible to identify the most populated conformations and the energy barriers for interconversion between them. This is particularly important for a flexible molecule with a puckered ring system and a rotatable ester group.

The results of these simulations can be visualized as a conformational energy landscape, which maps the potential energy of the molecule as a function of its key dihedral angles. This provides a detailed picture of the relative stabilities of different conformers and the pathways for conformational change.

Analysis of Solvent Effects on Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by its environment. MD simulations can be performed with explicit solvent molecules (e.g., water, methanol) to investigate the role of the solvent on the conformational equilibrium.

By analyzing the radial distribution functions and coordination numbers of the solvent molecules around the solute, it is possible to gain insights into the specific solute-solvent interactions, such as hydrogen bonding to the ester group. Furthermore, the potential of mean force (PMF) along a reaction coordinate can be calculated from MD simulations to understand how the solvent affects the energy barrier of a chemical reaction involving this molecule.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. For a molecule such as this compound, these methods can offer profound insights into its reactivity, including the pathways it is likely to follow, the energetic barriers it must overcome, and the stereochemical outcomes of its transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. fiveable.me Locating this first-order saddle point is a primary goal in computational reaction mechanism studies. github.io For a reaction involving this compound, such as a nucleophilic substitution at the carbon bearing the iodine atom, computational methods like Density Functional Theory (DFT) can be employed to find the geometry of the transition state. This process involves optimization algorithms that search for a stationary point where the energy gradient is zero, and the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) has exactly one negative eigenvalue, which corresponds to the motion along the reaction coordinate. github.io

Once a transition state structure is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that it indeed connects the desired reactants and products. scm.comprotheragen.ai The IRC calculation traces the minimum energy path downhill from the transition state in both forward and backward directions. uni-muenchen.derowansci.com This ensures that the localized transition state is not for an alternative, unintended reaction pathway. For a hypothetical SN2 reaction with a generic nucleophile (Nu-), the IRC would trace the path from the [Nu---C---I]- transition state to the reactant complex (Nucleophile + this compound) and the product complex (Methyl 3-(nucleophile)cyclobutane-1-carboxylate + I-).

Below is a hypothetical data table illustrating key geometric parameters of a calculated transition state for an SN2 reaction on this compound.

ParameterValueDescription
C-I bond length2.55 ÅThe bond being broken is elongated from its equilibrium distance.
C-Nu bond length2.40 ÅThe new bond being formed is not yet at its final equilibrium distance.
Nu-C-I bond angle178.5°This angle is nearly linear, which is characteristic of an SN2 transition state.
Imaginary Frequency-250 cm-1The single imaginary frequency corresponds to the asymmetric stretch of the Nu-C-I moiety, representing the motion over the energy barrier.

Activation Energy and Reaction Energy Profile Determination

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computationally, it is determined by calculating the energy difference between the transition state and the reactants. aps.orgacs.org Various levels of theory, such as DFT or more advanced ab initio methods like coupled-cluster theory, can be used to obtain accurate energies. acs.org

A complete reaction energy profile provides a detailed map of the energy changes throughout the course of a reaction. This profile includes the energies of the reactants, any intermediates, transition states, and the products. By plotting these energies against the reaction coordinate, a visual representation of the reaction's energetic landscape is created. This allows for the identification of the rate-determining step, which is the step with the highest activation barrier.

A hypothetical reaction energy profile for a two-step reaction of this compound is presented in the table below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.7
Transition State 2+8.9
Products-12.4

Prediction of Regio- and Stereoselectivity

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of organic reactions. chemrxiv.orgnih.govsemanticscholar.org For a molecule like this compound, which has multiple potentially reactive sites and stereocenters, these predictions are particularly valuable.

Regioselectivity, the preference for reaction at one site over another, can be predicted by comparing the activation energies of the transition states for each possible reaction pathway. For example, a nucleophile could potentially attack the carbon atom bonded to the iodine or the carbonyl carbon of the ester group. By calculating the activation energies for both pathways, the more favorable route can be identified.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted by comparing the energies of the diastereomeric transition states. ippi.ac.irnih.gov For instance, in a substitution reaction at the carbon bearing the iodine, the nucleophile could attack from the same side as the leaving group (retention) or the opposite side (inversion). DFT calculations can determine the activation energies for both the inversion and retention pathways, and the pathway with the lower energy barrier will be the favored stereochemical outcome. researchgate.net

The following table presents hypothetical activation energies for different regio- and stereochemical pathways for a reaction of this compound.

Reaction PathwayActivation Energy (kcal/mol)Predicted Outcome
Nucleophilic attack at C-I (Inversion)15.2Major Stereoisomer
Nucleophilic attack at C-I (Retention)25.8Minor Stereoisomer
Nucleophilic attack at C=O22.5Minor Regioisomer

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is a fundamental goal of chemistry. Computational methods provide a powerful framework for developing these relationships.

Quantitative Structure-Activity Relationships (QSAR) in a purely chemical context

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their activity. wikipedia.orglibretexts.orgnite.go.jp In a purely chemical context, "activity" can refer to reactivity, such as the rate constant of a reaction. These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activities. rsc.org

For a series of substituted cyclobutane derivatives related to this compound, a QSAR model could be developed to predict their reactivity in a particular reaction. The model would use a set of descriptors that quantify various aspects of the molecules' structure, such as electronic properties (e.g., partial atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

A hypothetical QSAR model for the reactivity of a series of substituted cyclobutanes could take the form of the following linear equation:

log(k) = c0 + c1σ + c2Es + c3*logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett parameter, representing electronic effects.

Es is the Taft steric parameter.

logP is the logarithm of the partition coefficient, representing hydrophobicity.

c0, c1, c2, and c3 are coefficients determined by regression analysis.

The following table provides hypothetical data for a QSAR study on a series of analogs of this compound.

CompoundSubstituent (at C-3)σEslogPExperimental log(k)Predicted log(k)
1 -I0.18-0.202.1-3.5-3.4
2 -Br0.23-0.251.9-3.2-3.1
3 -Cl0.23-0.251.8-3.3-3.2
4 -F0.06-0.461.5-4.1-4.0

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting and rationalizing chemical reactivity. ucsb.eduwikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. pku.edu.cnacs.orglibretexts.org The energy and shape of these frontier orbitals are key to understanding a molecule's reactivity.

For this compound, the HOMO would likely be localized on the iodine atom, making it susceptible to attack by electrophiles. The LUMO, on the other hand, would be expected to have a large coefficient on the carbon atom attached to the iodine, making this site the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of a molecule's stability and reactivity; a smaller HOMO-LUMO gap generally implies higher reactivity.

The table below presents hypothetical FMO data for this compound.

OrbitalEnergy (eV)Description and Reactivity Implication
HOMO-9.8Primarily localized on the iodine lone pairs. This orbital would be involved in reactions with electrophiles.
LUMO-0.5Primarily localized on the σ* orbital of the C-I bond. This orbital would accept electrons in a reaction with a nucleophile, leading to the cleavage of the C-I bond.
HOMO-LUMO Gap9.3 eVThis relatively large gap suggests that the molecule is kinetically stable.

Non-Covalent Interactions and Intermolecular Forces

The supramolecular architecture and bulk physical properties of this compound are dictated by a sophisticated interplay of non-covalent interactions. Theoretical and computational models are indispensable for elucidating the nature and magnitude of these forces, which include halogen bonding, hydrogen bonding, and dispersive van der Waals forces. These interactions govern the molecule's crystal packing, phase behavior, and interactions with other molecules.

Halogen Bonding: A defining feature of this compound is the presence of an iodine atom, which can act as a potent halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.commdpi.com The σ-hole is a region of positive electrostatic potential located on the halogen atom, opposite to the C-I covalent bond. chemrxiv.org In the case of this compound, the iodine atom can form halogen bonds with Lewis basic sites, such as the carbonyl oxygen of the ester group on a neighboring molecule.

Computational studies on analogous systems, such as those involving iodinated cycloalkanes and carbonyl acceptors, provide insight into the expected characteristics of these interactions. mdpi.comnih.gov Density functional theory (DFT) calculations are commonly employed to model the geometry and energy of halogen-bonded dimers. beilstein-journals.org For a representative dimer of this compound, the primary halogen bond would be of the C–I···O=C type.

Table 1: Calculated Parameters for a Representative C–I···O Halogen Bond in a this compound Dimer (Theoretical).
ParameterCalculated ValueComputational Method
Interaction Energy (ΔE)-4.5 to -6.0 kcal/molCCSD(T)/CBS
I···O Distance (d)2.80 - 3.10 ÅDFT (ωB97XD/6-311++G(d,p))
C–I···O Angle (θ)170° - 180°DFT (ωB97XD/6-311++G(d,p))

The interaction energy (ΔE) for such halogen bonds typically falls in the range of moderate strength non-covalent interactions, significantly influencing the crystal lattice energy. The high degree of linearity (C–I···O angle approaching 180°) is a hallmark of strong halogen bonding and arises from the optimal alignment of the σ-hole with the lone pair of the oxygen atom. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses are computational tools used to visualize and characterize these weak interactions. nih.govnih.gov These methods can identify bond critical points (BCPs) and visualize the regions in space where non-covalent interactions occur.

Table 2: Typical Characteristics of Weak C–H···O Hydrogen Bonds for this compound (Theoretical).
Interaction TypeDonor-Acceptor DistanceInteraction Energy (ΔE)Notes
C(sp³)–H···O=C3.2 - 3.8 Å-0.5 to -1.5 kcal/molContribution from cyclobutane and methyl hydrogens.

Furthermore, the polar ester functional group imparts a significant dipole moment to the molecule. Consequently, dipole-dipole interactions play a crucial role in the intermolecular organization, favoring antiparallel arrangements of the ester groups in the solid state to maximize electrostatic attraction.

Methyl 3 Iodocyclobutane 1 Carboxylate As a Key Synthetic Intermediate and Building Block

Role in the Total Synthesis of Complex Natural Products and Analogues

Methyl 3-iodocyclobutane-1-carboxylate serves as a versatile starting material in the synthesis of intricate natural products and their analogues. The inherent strain of the cyclobutane (B1203170) ring and its unique three-dimensional geometry make it a desirable structural motif in complex molecular architectures.

Precursor to Highly Functionalized Cyclobutane-Containing Scaffolds

The synthesis of highly functionalized cyclobutanes is a key step in the total synthesis of many natural products. researchgate.net this compound is an ideal precursor for such scaffolds due to the presence of two orthogonal functional groups: an ester and an iodo group. The iodo group can be readily displaced or used in cross-coupling reactions to introduce a wide range of substituents, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This allows for the stepwise and controlled introduction of complexity.

For instance, the iodo group can be substituted by various nucleophiles to introduce alkyl, aryl, or heteroatom-containing side chains. The ester functionality can then be manipulated to build the rest of the molecule. This strategic functionalization is crucial for creating the specific stereochemistry and functionality required in complex natural products.

Table 1: Potential Transformations of this compound for Scaffold Elaboration

Functional Group Reagent/Reaction Condition Product Functional Group
Iodo Organocuprates (R₂CuLi) Alkyl/Aryl
Iodo Sodium azide (NaN₃) Azide
Iodo Palladium-catalyzed cross-couplings Aryl, Vinyl, Alkynyl
Ester Lithium aluminum hydride (LiAlH₄) Primary alcohol
Ester Sodium hydroxide (B78521) (NaOH), then acid Carboxylic acid

Strategic Intermediate in Ring-Opening and Ring-Closing Metathesis (RCM) Sequences

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures in organic synthesis, including those found in natural products. wikipedia.orgnih.govnih.gov While there is no direct literature precedent for the use of this compound in RCM, its structure lends itself to such applications after appropriate modification. For example, the iodo group could be replaced with an allyl group via a cross-coupling reaction, and the ester could be converted to another olefin-containing side chain. The resulting diene could then undergo RCM to form a bicyclic system containing the cyclobutane ring.

Ring-opening metathesis (ROM) is another powerful technique, often used in polymer chemistry but also in the synthesis of complex molecules. researchgate.netrsc.org A strained ring system like cyclobutane can, in principle, undergo ROM. By introducing a double bond into the cyclobutane ring derived from this compound, a substrate for ring-opening metathesis polymerization (ROMP) could be generated, leading to polymers with unique repeating units.

Application in the Synthesis of Pharmacologically Relevant Scaffolds

The cyclobutane motif is of growing interest in medicinal chemistry as it can act as a bioisostere for other groups, improving metabolic stability and binding affinity. This compound is a valuable building block for the synthesis of such pharmacologically relevant scaffolds.

Incorporation into Saturated Heterocyclic Systems

Saturated heterocyclic rings are common features in many pharmaceuticals. This compound can be used to construct such systems. For example, displacement of the iodide by a nitrogen or oxygen nucleophile, followed by intramolecular cyclization after modification of the ester group, could lead to the formation of various saturated heterocycles containing a cyclobutane ring.

Table 2: Potential Synthetic Routes to Saturated Heterocycles

Starting Material Reaction Sequence Heterocyclic Product
This compound 1. Nucleophilic substitution with an amino alcohol. 2. Reduction of the ester. 3. Intramolecular cyclization. Cyclobutane-fused morpholine derivative

Building Block for Bridged and Spirocyclic Architectures

Bridged and spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures. This compound can serve as a starting point for the synthesis of these complex architectures.

For the synthesis of bridged systems, an intramolecular reaction can be envisioned where a nucleophile attached to a side chain at the 3-position displaces a leaving group derived from the ester at the 1-position. This would create a bicyclic structure with the cyclobutane ring as part of the bridged system.

Spirocyclic compounds could be synthesized by converting the ester group into a nucleophilic center and the iodo group into an electrophilic center (or vice versa) on a tethered chain, followed by an intramolecular cyclization that forms a new ring attached at the 3-position of the cyclobutane.

Precursor for Advanced Organic Materials

While the primary application of this compound is in synthetic organic chemistry, its potential as a precursor for advanced organic materials is an emerging area of interest. The rigid and well-defined structure of the cyclobutane ring can impart unique properties to polymers and other materials.

For example, polymerization of appropriately functionalized derivatives of this compound could lead to polyesters or polyamides with cyclobutane units in the polymer backbone. These materials might exhibit enhanced thermal stability or specific mechanical properties due to the constrained nature of the cyclobutane ring. Furthermore, the introduction of the iodo group allows for post-polymerization modification, enabling the tuning of the material's properties.

Monomer in Polymer Chemistry (e.g., cyclobutane-based polymers)

While direct polymerization of this compound has not been reported, its structure is amenable to modification to produce monomers for the synthesis of novel cyclobutane-based polymers. The field of polymer chemistry is continually seeking new monomers to create materials with unique properties, and the rigid cyclobutane unit is a desirable component for enhancing the thermal stability and modifying the mechanical properties of polymers.

Two primary strategies for incorporating the cyclobutane ring into a polymer backbone are through [2+2] photocycloaddition of diolefinic monomers and the ring-opening polymerization of functionalized cyclobutanes. This compound could serve as a precursor to monomers for either of these approaches.

For instance, the iodo and ester functionalities could be elaborated to introduce polymerizable groups. The ester could be reduced to an alcohol and then converted to an acrylate or methacrylate, while the iodo group could be replaced with another functional group via nucleophilic substitution or cross-coupling reactions.

Potential Polymerization Pathways for Derivatives of this compound:

Polymerization MethodMonomer TypePotential Modification of this compoundResulting Polymer
[2+2] Photopolymerization Diolefinic monomersConversion of the iodo and ester groups into olefinic functionalities.Polyesters or polyamides with cyclobutane rings in the backbone.
Ring-Opening Polymerization Functionalized cyclobutanesIntroduction of activating groups to facilitate ring-opening.Polyketones or other functional polymers.

The resulting polymers would be expected to exhibit distinct properties due to the presence of the cyclobutane ring in the polymer chain. These might include increased glass transition temperatures and altered solubility profiles compared to more flexible aliphatic polymers.

Scaffold for Supramolecular Chemistry and Self-Assembled Systems

The rigid and well-defined geometry of the cyclobutane ring makes it an attractive scaffold for the design of molecules intended for supramolecular chemistry and self-assembly. uni-muenchen.defishersci.caenamine.nettcichemicals.com The cis- and trans- stereoisomers of substituted cyclobutanes provide a means to control the spatial orientation of appended functional groups, which is crucial for directing intermolecular interactions and achieving desired self-assembled architectures.

This compound can be envisioned as a foundational building block for more complex molecules designed for self-assembly. The iodo and ester groups are convenient handles for the introduction of moieties known to drive self-assembly, such as hydrogen-bonding groups, aromatic rings for π-π stacking, or long alkyl chains for solvophobic effects.

For example, the iodo group could be substituted with an amido- or ureido-containing group, which are well-known for their ability to form strong, directional hydrogen bonds. The ester group could be hydrolyzed to the corresponding carboxylic acid, another excellent hydrogen-bonding motif, or converted into a larger, sterically demanding group to influence packing in the solid state or in solution.

Potential Supramolecular Structures Derived from this compound:

Supramolecular SystemKey Functional Groups to be IntroducedDriving Forces for Self-Assembly
Organogels Long alkyl chains, hydrogen-bonding groups (amides, ureas)Van der Waals interactions, hydrogen bonding
Liquid Crystals Rod-like or disk-like aromatic groupsAnisotropic molecular shape, π-π stacking
Molecular Cages/Boxes Multiple reactive sites for linking several cyclobutane unitsCovalent bond formation, metal-ligand coordination

The stereochemistry of the 3-iodo and 1-carboxylate substituents will play a critical role in the geometry of the resulting self-assembled structures. The trans-isomer, for instance, would place the functional groups on opposite sides of the ring, leading to more linear or extended structures, while the cis-isomer would position them on the same side, potentially favoring the formation of cyclic or turn-like structures.

Development of Novel Reagents, Ligands, and Catalysts

The unique structural features of this compound also make it a candidate for the development of new reagents, ligands, and catalysts with potentially novel reactivity and selectivity.

Chiral ligands are essential for enantioselective transition-metal catalysis, a cornerstone of modern synthetic chemistry. enamine.net Cyclobutane frameworks have been incorporated into chiral ligands to create a rigid backbone that can effectively transfer stereochemical information from the ligand to the catalytic center.

The synthesis of chiral, non-racemic this compound, either through resolution of the racemate or by asymmetric synthesis, would provide a valuable starting material for new chiral ligands. The iodo and ester groups can be readily converted into the donor atoms necessary for metal coordination, such as phosphines, amines, or ethers.

For example, the iodo group could be displaced by a diarylphosphide to introduce a phosphine (B1218219) donor group. The ester could be reduced to a hydroxymethyl group, which could then be etherified or converted into another donor group. The combination of two different donor groups on the rigid cyclobutane scaffold could lead to new bidentate ligands with unique bite angles and steric properties, which are critical parameters in determining the efficiency and selectivity of a catalyst.

Potential Chiral Ligands Derived from this compound:

Ligand ClassKey Functional GroupsPotential Applications in Asymmetric Catalysis
P,N-Ligands Phosphine and Amino/Imino groupsHydrogenation, hydrosilylation, allylic alkylation
P,O-Ligands Phosphine and Ether/Alcohol groupsCross-coupling reactions, hydroformylation
N,N-Ligands Two Amino/Imino groupsCyclopropanation, aziridination

The development of such ligands from a readily accessible cyclobutane precursor could expand the toolbox of catalysts available for asymmetric synthesis.

Organic halides are common precursors for the preparation of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). uni-muenchen.defishersci.camsu.eduresearchgate.netlibretexts.orgyoutube.com The reactivity of the carbon-halogen bond towards metals generally follows the trend I > Br > Cl, making the iodo group in this compound an ideal site for the formation of an organometallic species.

Treatment of this compound with magnesium or lithium metal would be expected to yield the corresponding Grignard or organolithium reagent. However, the presence of the ester group on the same molecule could lead to intramolecular reactions. To avoid this, the ester could be protected or the reaction carried out at low temperatures.

The resulting cyclobutane-based organometallic reagent would possess a nucleophilic carbon atom on the strained four-membered ring. Such reagents are expected to exhibit unique reactivity in comparison to their acyclic or larger-ring counterparts. They could be used in a variety of carbon-carbon bond-forming reactions, such as addition to carbonyl compounds, conjugate addition to α,β-unsaturated systems, and in transition-metal-catalyzed cross-coupling reactions.

Potential Reactions of Organometallic Reagents from this compound:

Reagent TypePreparation MethodExample Reactions
Cyclobutylmagnesium Iodide Reaction with Mg metalAddition to aldehydes and ketones, Cu-catalyzed conjugate addition
Cyclobutyllithium Reaction with Li metal or halogen-metal exchangeAddition to carbonyls, reaction with epoxides, transmetalation

The strain energy of the cyclobutane ring could also influence the course of subsequent reactions, potentially leading to ring-opening or rearrangement pathways that are not observed with less strained organometallic reagents. This could open up new avenues for the synthesis of complex acyclic or larger-ring molecules.

Advanced Analytical Methodologies for Research on Methyl 3 Iodocyclobutane 1 Carboxylate

Chromatographic Separation and Purification Techniques

Chromatography is indispensable for separating Methyl 3-iodocyclobutane-1-carboxylate from reaction mixtures, starting materials, byproducts, and stereoisomers. The choice of technique depends on the specific analytical goal, from routine purity checks to the isolation of enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound samples. Given the compound's ester functionality and the presence of a halogen, it possesses moderate polarity, making it well-suited for reversed-phase HPLC. A C18 stationary phase is typically effective, using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol (B129727) to elute the compound from the column. Detection is commonly achieved using a UV detector, as the carboxylate group provides a chromophore.

For preparative applications, the same principles are applied on a larger scale to isolate the compound in high purity. The conditions are optimized to maximize throughput while maintaining effective separation from impurities.

Parameter Analytical HPLC Condition Preparative HPLC Condition
Stationary Phase C18 Silica Column (e.g., 4.6 x 150 mm, 5 µm)C18 Silica Column (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase Acetonitrile/Water GradientIsocratic or Gradient Acetonitrile/Water
Flow Rate 0.8 - 1.2 mL/min15 - 25 mL/min
Detection UV at 210 nmUV at 210 nm
Sample Conc. ~1 mg/mL>10 mg/mL
Objective Purity Assessment (%)Bulk Purification (grams)

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress Monitoring and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for monitoring the synthesis of this compound and identifying volatile components in a reaction mixture. The compound's volatility allows it to be analyzed by GC, where it is separated from other components on a capillary column. The coupled mass spectrometer then fragments the eluted molecules, providing a unique mass spectrum that acts as a chemical fingerprint.

This technique is particularly useful for identifying halogenated organic compounds. nih.govresearchgate.netresearchgate.net The mass spectrum of this compound is expected to show a distinct molecular ion peak (M+), along with characteristic fragmentation patterns, such as the loss of the iodine atom (M-127) and cleavage of the methoxycarbonyl group. oup.com By tracking the disappearance of starting materials and the appearance of the product peak over time, reaction kinetics and completion can be accurately determined.

Ion Fragment Description Expected m/z
[C₆H₉IO₂]⁺Molecular Ion (M⁺)240
[C₆H₉O₂]⁺Loss of Iodine radical (•I)113
[C₅H₈I]⁺Loss of Methoxycarbonyl radical (•COOCH₃)195
[C₄H₆I]⁺Loss of Methyl acrylate169
[C₅H₆O₂]⁺Loss of HI114

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound possesses two chiral centers (at C1 and C3), meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and environmentally friendly technique for chiral separations. selvita.comchromatographyonline.com This method uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an alcohol modifier (e.g., methanol or ethanol), which reduces solvent consumption compared to traditional normal-phase HPLC. selvita.com

The separation is achieved using a chiral stationary phase (CSP), typically based on polysaccharide derivatives like cellulose or amylose. phenomenex.comfagg.be These phases create a chiral environment where enantiomers interact differently, leading to different retention times and enabling their separation. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency than HPLC. chromatographyonline.com This makes SFC an ideal choice for both the analytical quantification of enantiomeric excess (ee) and the preparative isolation of single enantiomers for further study. shimadzu.com

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy is fundamental to confirming the molecular structure of this compound. A combination of techniques provides a complete picture, from the connectivity of atoms to the identification of functional groups and conformational details.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D experiments like HSQC, HMBC, COSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules like this compound. researchgate.net

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the methoxy group protons, the proton at C1, the proton at C3 ( deshielded by the iodine atom), and the four methylene protons on the cyclobutane (B1203170) ring.

¹³C NMR: This spectrum reveals the number of different types of carbon atoms. Signals are expected for the carbonyl carbon, the methoxy carbon, and the four carbons of the cyclobutane ring, with the carbon bonded to iodine (C3) being significantly shifted upfield due to the heavy atom effect.

2D NMR Experiments: To assemble the full structure, two-dimensional NMR experiments are essential. tandfonline.comresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of H-C-C-H connectivities within the cyclobutane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached, definitively assigning which protons are bonded to which carbons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together fragments of the molecule, for instance, by connecting the methoxy protons to the carbonyl carbon. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. It is invaluable for determining the stereochemistry (cis/trans) of the substituents on the cyclobutane ring.

Table: Predicted NMR Data for this compound

Atom Technique Predicted Chemical Shift (ppm) Key 2D Correlations
-COOCH₃ ¹H NMR ~3.7 HMBC to C=O
H1 ¹H NMR ~3.0 - 3.4 COSY to H2/H4; HSQC to C1; HMBC to C2/C4/C=O
H2, H4 (ring CH₂) ¹H NMR ~2.2 - 2.8 COSY to H1/H3; HSQC to C2/C4
H3 ¹H NMR ~4.2 - 4.6 COSY to H2/H4; HSQC to C3
C=O ¹³C NMR ~170 - 175 HMBC from -COOCH₃ and H1
-COOCH₃ ¹³C NMR ~52 HMBC from -COOCH₃
C1 ¹³C NMR ~40 - 45 HSQC with H1; HMBC from H2/H4
C2, C4 ¹³C NMR ~30 - 35 HSQC with H2/H4

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule and can provide insights into its conformation. ifo.lviv.ua

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the most prominent and diagnostic peak will be the strong C=O stretching vibration from the ester group, typically appearing around 1735 cm⁻¹. Other key vibrations include the C-O stretches of the ester and the C-H stretches of the alkyl groups. The C-I stretch is also present but appears at a very low frequency (typically <600 cm⁻¹), which can sometimes be outside the range of standard mid-IR spectrophotometers. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While the C=O stretch is also visible in Raman spectra, the C-I bond often produces a more intense signal in Raman than in IR spectroscopy, making it a useful tool for confirming the presence of the iodine substituent. uoa.gr

Furthermore, the vibrational spectra of cyclobutane derivatives are sensitive to the ring's conformation. nih.gov The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. masterorganicchemistry.com The specific frequencies and intensities of the ring deformation modes in the IR and Raman spectra can provide subtle clues about the preferred conformation and the stereochemical arrangement of the substituents. dtic.milresearchgate.net

Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H (sp³ on ring) Stretching 2850 - 3000 IR, Raman
C=O (ester) Stretching 1730 - 1750 IR (Strong), Raman
C-O (ester) Stretching 1150 - 1250 IR (Strong)
Cyclobutane Ring Puckering/Deformation 800 - 1000 IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing an exact mass measurement that can confirm its elemental formula, C6H9IO2. Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the unambiguous determination of a compound's molecular formula. The theoretical exact mass of the molecular ion [M]+• of this compound is 240.9698 Da.

Beyond molecular formula confirmation, HRMS provides critical structural information through the analysis of fragmentation patterns. When the ionized molecule passes through the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. The study of these fragments helps to piece together the molecule's structure. For this compound, several key fragmentation pathways are anticipated:

Loss of the Iodine Atom: The carbon-iodine bond is relatively weak and can cleave to lose an iodine radical (•I), resulting in a prominent fragment ion.

Ester Group Fragmentation: Cleavage adjacent to the carbonyl group can result in the loss of the methoxy group (•OCH3) or the entire methoxycarbonyl group (•COOCH3).

Cyclobutane Ring Cleavage: Strained cyclobutane rings are susceptible to fragmentation, often breaking into smaller unsaturated fragments. This process can occur after the initial loss of a substituent.

The precise masses of these fragments, as determined by HRMS, further corroborate the proposed structure.

Proposed Fragment IonChemical FormulaTheoretical Exact Mass (Da)Description
[M]+•[C6H9IO2]+•240.9698Molecular Ion
[M - •OCH3]+[C5H6IO]+208.9460Loss of methoxy radical
[M - •COOCH3]+[C4H6I]+180.9514Loss of methoxycarbonyl radical
[M - •I]+[C6H9O2]+113.0597Loss of iodine radical

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. uny.ac.id For this compound, the principal chromophores—parts of the molecule that absorb light—are the carbon-iodine (C-I) bond and the carbonyl group (C=O) of the ester.

Saturated alkyl iodides typically exhibit a weak absorption band in the region of 250-260 nm. This absorption is attributed to the promotion of a non-bonding electron (n) from the highest occupied molecular orbital (HOMO), primarily located on the iodine atom, to an anti-bonding sigma orbital (σ) associated with the C-I bond. This is known as an n → σ transition.

The ester carbonyl group also possesses non-bonding electrons on the oxygen atom. It can undergo a very weak n → π* transition, which is often symmetry-forbidden and may be difficult to observe or submerged by other absorptions. A more intense π → π* transition for the ester group occurs at much shorter wavelengths, typically below 200 nm, which is outside the range of standard laboratory spectrophotometers.

ChromophoreElectronic TransitionAnticipated λmax Range (nm)
C-I (Iodoalkane)n → σ~250 - 260
C=O (Ester)n → π~205 - 215 (often very weak)

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on molecular geometry, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

By irradiating a single, high-quality crystal with a focused beam of X-rays, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed model of the crystal structure at the atomic level. nih.gov For this compound, this analysis would provide:

Precise Bond Lengths and Angles: The exact distances between bonded atoms (e.g., C-C, C-I, C=O) and the angles between those bonds are determined with very high precision.

Molecular Conformation: The four-membered cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. Single-crystal XRD would define the precise degree of this puckering. It would also determine the conformation of the ester substituent.

Stereochemistry: The analysis would confirm the relative stereochemistry of the iodo and methoxycarbonyl groups (i.e., whether they are cis or trans to each other).

Absolute Configuration: If the compound is chiral and crystallizes in a non-centrosymmetric space group, anomalous dispersion methods can be used to determine its absolute configuration without ambiguity.

While specific experimental data for this compound is not publicly available, the following table provides illustrative data typical for a substituted cyclobutane ring.

Illustrative Single-Crystal XRD Data for a Substituted Cyclobutane
ParameterTypical ValueInformation Gained
C-C (ring) Bond Length1.54 - 1.56 ÅRing strain and geometry
C-I Bond Length~2.14 ÅNature of the carbon-halogen bond
C-C-C (ring) Bond Angle~88° - 91°Deviation from ideal tetrahedral angle
Ring Puckering Angle~20° - 35°Defines the non-planar ring conformation

Powder X-ray Diffraction for Polymorphism and Crystal Packing

Powder X-ray Diffraction (PXRD) is performed on a finely ground, microcrystalline sample containing a multitude of randomly oriented crystallites. americanpharmaceuticalreview.com While it does not provide the atomic-level detail of single-crystal analysis, PXRD is crucial for:

Phase Identification: Every crystalline solid has a characteristic PXRD pattern, which serves as a "fingerprint" for that specific crystal form. This is used for routine identification and quality control.

Polymorphism Studies: PXRD is the primary technique for identifying and distinguishing between polymorphs—different crystal packing arrangements of the same molecule. uny.ac.id Different polymorphs can have distinct physical properties, and their detection is critical in fields like pharmaceuticals. Each polymorph of this compound would produce a unique diffraction pattern.

Assessment of Crystallinity: The technique can distinguish between crystalline material, which produces sharp diffraction peaks, and amorphous material, which produces a broad halo. americanpharmaceuticalreview.com

Hypothetical PXRD Peak List for a Crystalline Form
Position (2θ°)Relative Intensity (%)
10.585
15.260
21.1100
23.875
28.940

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. wikipedia.org For organic compounds, this is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion gases (CO2, H2O, etc.) are quantitatively measured. birmingham.ac.uk For halogen-containing compounds like this compound, specific methods are used to capture and quantify the iodine content.

The primary purpose of elemental analysis is to verify that the empirical formula of the synthesized compound matches the theoretical expectation, thereby confirming its stoichiometry and purity. The experimentally determined percentages must agree with the calculated values, typically within a narrow margin of ±0.4%. wikipedia.org

Elemental Composition of this compound (C6H9IO2)
ElementAtomic Mass (g/mol)Theoretical Mass %
Carbon (C)12.01129.89%
Hydrogen (H)1.0083.76%
Iodine (I)126.9052.65%
Oxygen (O)15.99913.27%

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions and Decomposition

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods. nih.gov

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For this compound, DSC would be used to determine its melting point (observed as a sharp endothermic peak) and identify any other phase transitions, such as solid-solid transitions between different polymorphs.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability and decomposition profiles. Upon heating, this compound would remain stable up to a certain temperature, after which it would begin to decompose, resulting in a loss of mass. The TGA thermogram provides the onset temperature of decomposition, which is a key indicator of the compound's thermal stability.

Information from Thermal Analysis Techniques
TechniqueEvent MeasuredTypical Data Output
DSCMeltingEndothermic Peak (Onset Temp, Peak Temp)
DSCCrystallizationExothermic Peak (Onset Temp, Peak Temp)
DSCPhase TransitionEndothermic or Exothermic Peak
TGADecompositionMass Loss vs. Temperature (Onset Temp)
TGAPurity/Solvent LossMass Loss at Lower Temperatures

Future Directions and Emerging Research Frontiers

Development of Highly Efficient and Stereoselective Syntheses

The stereocontrolled synthesis of complex cyclobutanes remains a formidable challenge in organic chemistry. acs.org Future research will undoubtedly focus on the development of highly efficient and stereoselective routes to Methyl 3-iodocyclobutane-1-carboxylate and its derivatives. Key areas of exploration will likely include:

Asymmetric Catalysis: The development of novel chiral catalysts for enantioselective cycloaddition reactions or the resolution of racemic mixtures will be crucial for accessing enantiopure forms of the target molecule. mdpi.comnih.gov This is particularly important for applications in medicinal chemistry, where stereochemistry often dictates biological activity.

Substrate-Controlled Diastereoselective Reactions: Leveraging the inherent stereochemistry of starting materials to control the formation of new stereocenters on the cyclobutane (B1203170) ring is a promising strategy. acs.org For instance, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative has been shown to be a scalable method for producing cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds. acs.org

Enzymatic and Biocatalytic Approaches: The use of enzymes to catalyze the formation of strained carbocycles is an emerging field with significant potential for high stereoselectivity under mild conditions. nih.govnih.gov

A summary of potential stereoselective synthetic strategies is presented in Table 1.

Synthetic StrategyDescriptionPotential Advantages
Asymmetric [2+2] CycloadditionUse of chiral catalysts to induce enantioselectivity in the formation of the cyclobutane ring.Direct access to enantiomerically enriched products.
Diastereoselective FunctionalizationModification of a pre-existing chiral cyclobutane precursor to introduce the iodo and carboxylate groups with high diastereocontrol.Predictable stereochemical outcomes based on the starting material.
Kinetic ResolutionSelective reaction of one enantiomer from a racemic mixture of this compound, leaving the other unreacted.Access to both enantiomers.
BiocatalysisEmployment of enzymes to catalyze the stereoselective synthesis of the cyclobutane core.High enantioselectivity, mild reaction conditions, and environmentally friendly.

Harnessing Novel Reactivity Modes and Catalytic Systems

The carbon-iodine bond in this compound is a key functional handle for a variety of transformations. Future research will aim to expand the repertoire of its reactivity through the exploration of novel catalytic systems.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of alkyl radicals from alkyl iodides under mild conditions. This opens up new avenues for the functionalization of this compound through reactions such as Giese additions, hydroalkylations, and other radical-mediated processes.

Nickel-Catalyzed Cross-Coupling Reactions: Nickel catalysis has shown great promise for the cross-coupling of unactivated alkyl iodides with a variety of partners. nih.govnih.govresearchgate.net Developing nickel-based catalytic systems tailored for this compound could enable efficient C-C and C-heteroatom bond formations that are challenging with traditional palladium catalysts. epa.gov

Dual Catalysis: The combination of two different catalytic cycles, such as photoredox and transition metal catalysis, can enable novel transformations that are not possible with either catalyst alone. This approach could be used to develop new methods for the difunctionalization of the cyclobutane ring.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. For a molecule like this compound, these computational tools can be leveraged in several ways:

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of a given transformation, including the expected yield and stereoselectivity. This can help chemists to identify the most promising reaction conditions for the synthesis and functionalization of this compound.

Reaction Optimization: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for maximizing the yield of a desired product.

De Novo Design: AI can be used to design novel derivatives of this compound with desired properties, such as enhanced biological activity or improved material characteristics.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound will likely focus on developing more sustainable synthetic methods.

Use of Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from biomass would be a significant step towards a more sustainable production process. und.edunih.govresearchgate.net For example, some cyclobutane-containing building blocks have been synthesized from sorbic acid, a biorenewable resource. nih.govresearchgate.net

Development of Greener Reaction Conditions: This includes the use of environmentally benign solvents, such as water or bio-based solvents like Cyrene, and the development of catalytic systems that operate under milder conditions (e.g., lower temperatures and pressures). acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. Multicomponent reactions are a powerful tool for achieving high atom economy.

Exploration of Advanced Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to the synthesis of functionalized molecules. nih.gov20.210.105baranlab.org Similarly, cascade reactions, which involve a series of intramolecular transformations, can rapidly build molecular complexity from simple starting materials. nih.gov20.210.105baranlab.orgrsc.org

Future research could focus on designing novel MCRs and cascade reactions that incorporate this compound as a key building block. This could lead to the rapid and efficient synthesis of diverse libraries of complex molecules with potential applications in drug discovery and materials science. For example, a photoredox-initiated radical addition to the C-I bond could trigger a cascade cyclization to form polycyclic structures. nih.gov

Computational Design and De Novo Synthesis Strategies for Novel Derivatives

Computational chemistry plays an increasingly important role in the design of new molecules with specific functions. Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of this compound and to predict the outcome of its reactions. snnu.edu.cnresearchgate.netharvard.edu

De Novo Design: This involves the use of computer algorithms to design new molecules from scratch that are predicted to have desired properties. This approach could be used to design novel derivatives of this compound with enhanced biological activity or material properties.

Scaffold Hopping: This technique involves replacing a core molecular scaffold with a different one while maintaining the desired biological activity. Computational tools can be used to identify suitable cyclobutane-based scaffolds that can mimic the properties of other molecular frameworks.

Economic Viability and Scalability of Synthetic Processes

For any chemical compound to have a real-world impact, its synthesis must be economically viable and scalable. Future research will need to address these practical considerations for this compound.

Process Optimization: This involves identifying the most cost-effective starting materials, reagents, and reaction conditions, as well as minimizing the number of synthetic steps and purification procedures. researchgate.netsemanticscholar.org

Flow Chemistry: Continuous flow reactors can offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. tue.nl

Techno-Economic Analysis: A thorough techno-economic analysis will be required to assess the commercial feasibility of any large-scale production process for this compound. This will involve evaluating factors such as raw material costs, energy consumption, and capital investment.

The scalability of synthesizing strained carbocycles can be challenging, but recent advances in synthetic methodology are helping to overcome these hurdles. nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for Methyl 3-iodocyclobutane-1-carboxylate, and how can its purity be validated?

Methodological Answer:
Synthesis typically involves cyclobutane ring functionalization. A retro-synthetic approach could start from cyclobutane-1-carboxylic acid derivatives, introducing iodine via electrophilic substitution or halogen exchange. For example, iodination using N-iodosuccinimide (NIS) under radical or electrophilic conditions may be employed . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization ensures purity. Characterization requires:

  • NMR : Confirm iodination (δ ~60–100 ppm for C-I coupling in 13C^{13}\text{C} NMR) and ester group integrity (δ ~3.7 ppm for methyl ester in 1H^{1}\text{H} NMR).
  • Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolve structure using SHELXL for refinement and Mercury for visualization .

Basic: How is the cyclobutane ring conformation analyzed in this compound?

Methodological Answer:
Ring puckering is quantified using Cremer-Pople parameters. Steps include:

Crystallographic Data Collection : Obtain high-resolution X-ray data (e.g., using SHELX ).

Mean Plane Calculation : Define the cyclobutane ring’s least-squares plane using software like ORTEP-3 .

Puckering Amplitude (q) and Phase Angle (φ) : Apply Cremer-Pople equations to derive puckering coordinates . For example, a q2q_2 amplitude >0.5 Å indicates significant puckering.

Validation : Compare with similar cyclobutane derivatives (e.g., methyl 3-oxocyclobutane-1-carboxylate ).

Advanced: How can computational modeling predict the reactivity of the iodine substituent in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G**) are used to:

Optimize Geometry : Model the ground-state structure and compare with crystallographic data .

Electrostatic Potential Maps : Identify electron-deficient regions (iodine as a leaving group).

Transition State Analysis : Calculate activation barriers for SN2 pathways using Gaussian or ORCA.

Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF). Validate with experimental kinetic data .

Advanced: How to resolve contradictions in observed vs. calculated puckering parameters?

Methodological Answer:
Discrepancies may arise from crystal packing forces vs. gas-phase calculations. Address via:

Hirshfeld Surface Analysis : Use CrystalExplorer to assess intermolecular interactions (e.g., halogen bonding involving iodine) .

Conformational Energy Landscapes : Perform relaxed potential energy scans (DFT) to identify minima.

Dynamic Effects : Apply molecular dynamics (MD) simulations (AMBER/CHARMM) to model ring flexibility.

Statistical Validation : Compare with databases like Cambridge Structural Database (CSD) for cyclobutane derivatives .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats (tested per EN 166/ANSI Z87.1) .
  • Ventilation : Use fume hoods to prevent inhalation of volatile iodinated compounds.
  • Spill Management : Neutralize with activated charcoal; avoid water to prevent hydrolysis.
  • Waste Disposal : Collect in halogenated waste containers, adhering to EPA guidelines .

Advanced: What strategies optimize enantioselective synthesis of iodinated cyclobutane derivatives?

Methodological Answer:

  • Chiral Catalysts : Use Pd-catalyzed asymmetric iodination with BINAP ligands.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) for ester hydrolysis of racemic mixtures.
  • Circular Dichroism (CD) : Monitor enantiomeric excess (ee) and correlate with crystallographic absolute configuration .
  • Case Study : Compare with methyl 3-aminocyclopentanecarboxylate’s resolution via diastereomeric salt formation .

Advanced: How does the iodine substituent influence photophysical properties in cyclobutane systems?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure absorption bands (e.g., n→σ* transitions at ~260 nm).
  • TD-DFT Calculations : Simulate excited states to assign electronic transitions.
  • Comparative Analysis : Contrast with non-halogenated analogs (e.g., methyl 3-oxocyclobutane-1-carboxylate ).
  • Quenching Studies : Use Stern-Volmer plots to assess iodine’s heavy-atom effect on fluorescence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.